
1-(m-Tolyl)butan-1-ol
説明
1-(m-Tolyl)butan-1-ol is a useful research compound. Its molecular formula is C11H16O and its molecular weight is 164.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(m-Tolyl)butan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(m-Tolyl)butan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Solubility and Ion Transfer Energy : Namor, Contreras, and Sigstad (1983) studied the solubility of electrolytes in butan-1-ol, calculating the free energies of solution and transfer of ions from water to butan-1-ol. This research contributes to understanding the solubility properties and energetics of ion transfer in organic solvents (Namor, Contreras, & Sigstad, 1983).
Molecular Self-Assembling : Iwahashi et al. (2000) explored the self-associations of butan-1-ol and other alcohols in carbon tetrachloride solutions, using near-infrared spectroscopic measurements. Their findings are significant for understanding molecular interactions and self-assembly in solution (Iwahashi et al., 2000).
Phase Equilibria in Mixtures : Sharma et al. (1994) conducted a study on liquid-liquid equilibria for mixtures containing 2,3-butanediol, water, and butan-1-ol. Their research offers insights into the phase behavior of these mixtures, relevant for industrial applications like solvent and liquid fuel additives (Sharma et al., 1994).
Hydrogen Bonding Dynamics : Czarnecki et al. (2000) utilized two-dimensional near-infrared correlation spectroscopy to analyze temperature-induced changes in hydrogen bonding of butan-1-ol. This study enhances our understanding of hydrogen bonding dynamics in organic solvents (Czarnecki et al., 2000).
Ionic Liquid and Alcohol Interactions : Paduszyński et al. (2011) researched the phase diagrams of binary systems involving an ionic liquid and alcohols including butan-1-ol. Their work contributes to the knowledge of interactions between ionic liquids and organic compounds (Paduszyński et al., 2011).
Electrophilic Substitution in Organic Chemistry : Jackson and Naidoo (1973) investigated the cyclisation of methylindolylbutanols, including 4-(1-Methylindol-3-yl)butan-1-ol. This research is relevant to organic synthesis and pharmaceutical chemistry (Jackson & Naidoo, 1973).
Chiral Ionic Liquids Recognition : Blasius et al. (2021) studied the chiral recognition of butan-2-ol in a chiral ionic liquid, highlighting the role of achiral cations in chiral environments. This research is significant in the field of chiral chemistry and ionic liquids (Blasius et al., 2021).
Combustion Properties : Black et al. (2010) explored the combustion properties of butan-1-ol, providing valuable data for its use as a biofuel. This includes measurements of autoignition delay times and construction of a detailed chemical kinetic model (Black et al., 2010).
Mixing and Thermodynamic Properties : Tamura et al. (2000) examined the mixing scheme of aqueous butan-1-ol, providing insights into thermodynamic properties like excess chemical potential and enthalpy (Tamura et al., 2000).
Quantum Cluster Equilibrium Model : Matisz et al. (2011) applied the Quantum Cluster Equilibrium model to butan-1-ol to understand its liquid phase behavior, using density functional theory. This research is pivotal in the field of theoretical and computational chemistry (Matisz et al., 2011).
特性
IUPAC Name |
1-(3-methylphenyl)butan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-3-5-11(12)10-7-4-6-9(2)8-10/h4,6-8,11-12H,3,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRFDOGZMJABFRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=CC(=C1)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(m-Tolyl)butan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(4-Methylpiperazin-1-yl)sulfonyl]benzoyl chloride hydrochloride](/img/structure/B7846830.png)
![6,8-Dichloro-3,4-dihydrospiro[1-benzopyran-2,4-piperidine]-4-one hydrochloride](/img/structure/B7846837.png)
![7-methoxyspiro[chromene-2,4'-piperidin]-4(3H)-one hydrochloride](/img/structure/B7846841.png)
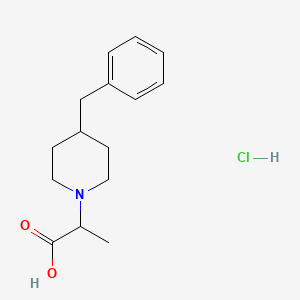


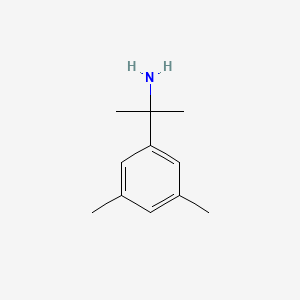
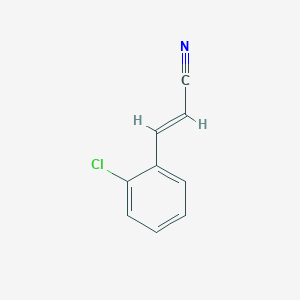
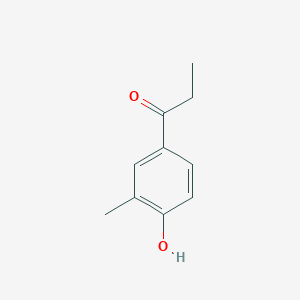
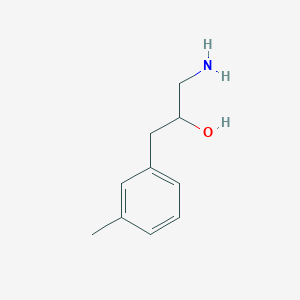
![6-Bromo-2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylicacid](/img/structure/B7846906.png)
![2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B7846908.png)
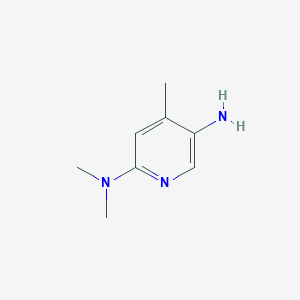
![2-Methyl-6-[4-(3-methylphenyl)piperazin-1-yl]pyridin-3-amine](/img/structure/B7846919.png)